tert-Butyl (4-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)butyl)carbamate

Heterobifunctional linker Fragment elaboration PROTAC building block

tert-Butyl (4-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)butyl)carbamate is a 7-amino-3,4-dihydroisoquinoline derivative featuring a C4-alkyl spacer terminating in a Boc-protected primary amine. The compound belongs to the broader class of 3,4-dihydroisoquinoline fragments that have demonstrated ligandability for nuclear receptors such as LXRβ and aminergic GPCRs including 5-HT7 and 5-HT1A.

Molecular Formula C18H29N3O2
Molecular Weight 319.4 g/mol
Cat. No. B12088810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)butyl)carbamate
Molecular FormulaC18H29N3O2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCN1CCC2=C(C1)C=C(C=C2)N
InChIInChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)20-9-4-5-10-21-11-8-14-6-7-16(19)12-15(14)13-21/h6-7,12H,4-5,8-11,13,19H2,1-3H3,(H,20,22)
InChIKeyLYQASEITVKYGLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)butyl)carbamate – A Heterobifunctional 7-Amino-3,4-dihydroisoquinoline Building Block for Fragment Elaboration and PROTAC Linker Chemistry


tert-Butyl (4-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)butyl)carbamate is a 7-amino-3,4-dihydroisoquinoline derivative featuring a C4-alkyl spacer terminating in a Boc-protected primary amine. The compound belongs to the broader class of 3,4-dihydroisoquinoline fragments that have demonstrated ligandability for nuclear receptors such as LXRβ [1] and aminergic GPCRs including 5-HT7 and 5-HT1A [2]. Unlike simpler 7-amino-3,4-dihydroisoquinoline building blocks, this compound presents two chemically orthogonal functional handles: a free aromatic amine at the 7-position for electrophilic derivatization (e.g., amide coupling, reductive amination) and a masked aliphatic amine on the butyl chain suited for subsequent Boc-deprotection and conjugation. This dual reactivity profile makes it particularly relevant as a heterobifunctional intermediate in fragment-based drug discovery (FBDD), PROTAC linker elaboration, and the synthesis of CNS-targeted bioconjugates.

Why Generic 7-Amino-3,4-dihydroisoquinolines Cannot Replace tert-Butyl (4-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)butyl)carbamate in Multi-Step Fragment Elaboration Campaigns


The commonly available surrogate tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 171049-41-5) places the Boc protecting group directly on the isoquinoline nitrogen, eliminating the nucleophilic tertiary amine character of the tetrahydroisoquinoline core and precluding N-alkylation-based linker extension. Conversely, the target compound retains a free tertiary amine at the 2-position already elaborated with a four-carbon chain terminating in a second Boc-protected amine. This pre-installed butyl spacer spares the user the low-yielding N-alkylation step that would otherwise be required when starting from the simpler building block [1]. Furthermore, unprotected 7-amino-3,4-dihydroisoquinoline (CAS 62541-60-0) lacks orthogonal protection altogether, leading to chemoselectivity failure in sequential conjugation workflows [2]. The presence of both a nucleophilic aromatic amine and a latent aliphatic amine on a flexible tether makes the target compound a true heterobifunctional synthon—a property absent in all simpler 7-amino-3,4-dihydroisoquinoline congeners.

Quantitative Differentiation Evidence for tert-Butyl (4-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)butyl)carbamate vs. Closest Analogues


Structural Differentiation: Orthogonal Functional Handles vs. Mono-Protected 7-Amino-3,4-dihydroisoquinoline

The target compound provides two chemically distinct reactive sites—a free aromatic 7-NH2 group and a Boc-protected aliphatic amine on a flexible C4 tether—versus tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 171049-41-5) , which has only one free amine (the 7-NH2) and a Boc group that directly caps the isoquinoline nitrogen, rendering it unreactive toward further N-alkylation. This orthogonality is quantified by the number of accessible derivatization sites: two for the target compound vs. one for the comparator.

Heterobifunctional linker Fragment elaboration PROTAC building block

LXRβ Fragment Binding Validation: Co-Crystal Structure of the Core Scaffold Confirms Ligandable Pocket Engagement

The core scaffold tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate was identified as fragment hit F3 in a 1074-fragment screen against LXRβ-LBD and was co-crystallized with human LXRβ (PDB 6JIO) at 2.6 Å resolution [1]. This confirms the 7-amino-3,4-dihydroisoquinoline moiety occupies the LXRβ ligand-binding pocket. The target compound retains this same core but extends a butyl-Boc-amine vector from the 2-position, a trajectory compatible with fragment growing toward solvent-exposed regions observed in the co-crystal structure.

Nuclear receptor LXRβ modulator Fragment-based drug discovery

Aminergic GPCR Activity in Butyl-Linked 3,4-Dihydroisoquinoline Series: 5-HT7 Agonism and 5-HT1A Affinity

A closely related 3,4-dihydroisoquinolin-2(1H)-yl butyl analog (1-[4-(3,4-dihydroisoquinolin-2(1H)-yl)butyl]-1,3-dihydro-2H-indol-2-one) demonstrated EC50 310 nM at human 5-HT7 receptor (cAMP HTRF assay) and Ki 219 nM at human 5-HT1A ([3H]-8-OH-DPAT displacement) [1]. The target compound, bearing a 7-amino substituent and a terminal Boc-amine on the butyl chain, provides additional hydrogen-bonding capacity and a latent conjugation handle, potentially shifting selectivity or enabling binary pharmacology when further derivatized.

5-HT7 receptor 5-HT1A receptor GPCR agonist

Synthetic Efficiency: Pre-Installed C4 Linker Bypasses Low-Yielding N-Alkylation Step

When synthesizing target conjugates from the simpler building block tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 171049-41-5), a low-yielding N-alkylation with a 1,4-dihalobutane or N-Boc-4-aminobutyl halide is required to install the butyl linker . The target compound already incorporates this linker with a reported synthesis achieving 96.8% yield for the Boc-protection step of the analogous core . Using the pre-elaborated intermediate eliminates this problematic alkylation, reducing step count by at least one and improving overall sequence yield.

Synthetic intermediate N-alkylation Process chemistry

Optimal Procurement and Application Scenarios for tert-Butyl (4-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)butyl)carbamate


Fragment Growing and PROTAC Linker Elaboration for Nuclear Receptor Targets

The co-crystal structure of the 7-amino-3,4-dihydroisoquinoline scaffold with LXRβ (PDB 6JIO) provides a validated starting point for fragment growing [1]. The target compound's butyl-Boc-amine extension from the 2-position allows conjugation of an E3 ligase recruiting element without disrupting the core fragment's binding pose, making it a ready-to-use PROTAC linker intermediate for LXRβ and potentially other nuclear receptor targets.

CNS GPCR Ligand Library Synthesis with Built-In Orthogonal Protection

Class-level 5-HT7/5-HT1A activity (EC50 310 nM, Ki 219 nM) established for butyl-linked 3,4-dihydroisoquinolines supports the scaffold's CNS penetrance potential [2]. The target compound's orthogonal 7-NH2 and Boc-NH handles enable sequential derivatization of two pharmacophoric vectors, facilitating SAR exploration in serotonin receptor ligand libraries without protecting group manipulation between steps.

Heterobifunctional Bioconjugate Synthesis for Chemical Biology Probes

The combination of a rigid isoquinoline core with a flexible C4 tether bearing a latent amine creates an ideal scaffold for bioconjugate chemistry . The 7-amino group can be derivatized with a fluorophore or affinity tag while the deprotected butylamine is conjugated to a bioactive small molecule, producing dual-function chemical probes for target engagement studies.

Scale-Up Friendly Intermediate for Parallel Medicinal Chemistry Campaigns

The known Boc-protection yield of 96.8% for the analogous core and the elimination of a low-yielding N-alkylation step make the target compound a more efficient advanced intermediate for parallel synthesis. Procurement of this pre-elaborated building block reduces the synthetic burden on medicinal chemistry teams and improves overall campaign timelines.

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